molecular formula C8H16BrNO2 B1289215 Tert-butyl (1-bromopropan-2-yl)carbamate CAS No. 1391026-59-7

Tert-butyl (1-bromopropan-2-yl)carbamate

Cat. No.: B1289215
CAS No.: 1391026-59-7
M. Wt: 238.12 g/mol
InChI Key: OTOODTHBNJYOIV-UHFFFAOYSA-N
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Description

Significance of Carbamate (B1207046) Protecting Groups in Peptide and Amine Chemistry

In the intricate processes of peptide and amine chemistry, the use of protecting groups is essential to prevent undesirable side reactions at reactive sites. researchgate.net Carbamates are a widely employed class of protecting groups for amines due to their stability under various reaction conditions and the relative ease with which they can be introduced and subsequently removed. masterorganicchemistry.comchem-station.com

The tert-butoxycarbonyl (Boc) group is one of the most common carbamate protecting groups. masterorganicchemistry.com Its popularity stems from its ability to be easily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), while remaining stable to a wide range of other reagents and reaction conditions. chempep.com This orthogonality allows for the selective deprotection of the amine without affecting other sensitive functional groups within a complex molecule. peptide.com

In peptide synthesis, the Boc group is used to protect the α-amino group of an amino acid. peptide.comnih.gov This prevents the uncontrolled polymerization of amino acids during the coupling reaction to form a peptide bond. researchgate.netmasterorganicchemistry.com The process typically involves coupling a Boc-protected amino acid to a growing peptide chain, followed by the removal of the Boc group to reveal a new N-terminal amine, ready for the next coupling step. chempep.comwikipedia.org This iterative cycle is the foundation of solid-phase peptide synthesis (SPPS), a revolutionary technique that has enabled the routine synthesis of complex peptides and small proteins. chempep.comnih.gov

The stability of the Boc group to various coupling reagents and its clean removal make it a cornerstone of modern peptide and medicinal chemistry. Beyond peptides, Boc protection is widely used in the synthesis of complex amines, natural products, and pharmaceutical agents to mask the nucleophilicity of primary and secondary amines, thereby directing reactivity to other parts of a molecule.

Role of Halogenated Alkanes as Key Intermediates in Stereoselective Synthesis

Halogenated alkanes are fundamental intermediates in organic synthesis, primarily serving as electrophilic precursors for the formation of new carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions. acs.org The halogen atom, being a good leaving group, can be readily displaced by a wide variety of nucleophiles. This reactivity is central to the construction of complex molecular frameworks from simpler starting materials. nih.gov

In the context of stereoselective synthesis, the use of chiral halogenated compounds is of paramount importance. researchgate.netnih.gov These compounds act as valuable precursors for the synthesis of a diverse range of enantiomerically pure molecules, including many pharmaceuticals and natural products. nih.gov The stereochemical outcome of nucleophilic substitution reactions at a stereogenic center bearing a halogen can often be controlled, for instance, through an S(_N)2 mechanism which proceeds with inversion of configuration. nih.gov This allows for the precise transfer of stereochemical information from the starting material to the product.

Furthermore, stereoselective halogenation reactions provide an efficient pathway to access these chiral organohalides. researchgate.netnih.gov The development of catalytic and enantioselective halogenation methods has been a significant area of research, enabling the creation of stereogenic centers containing a halogen atom with high levels of stereocontrol. researchgate.netnih.gov These chiral halogenated intermediates can then be elaborated into more complex structures with defined three-dimensional arrangements. nih.gov The versatility of halogenated alkanes as synthetic intermediates is thus a cornerstone of modern asymmetric synthesis. researchgate.netnih.gov

Overview of Tert-butyl (1-bromopropan-2-yl)carbamate as a Versatile Synthetic Building Block

This compound integrates the key features of a carbamate-protected amine and a reactive alkyl halide within a single molecule. This bifunctionality makes it a highly versatile building block in organic synthesis. The presence of the bromine atom at the 1-position of the propane (B168953) chain makes the compound an effective alkylating agent. nih.gov It can readily participate in nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile to form a new covalent bond.

The tert-butyl carbamate group serves to protect the secondary amine at the 2-position. This protection prevents the amine from acting as a competing nucleophile in reactions targeting the bromo-substituted carbon. Following the desired alkylation reaction, the Boc group can be selectively removed under mild acidic conditions to liberate the free amine, which can then be used in subsequent synthetic transformations, such as amide bond formation or further alkylation. masterorganicchemistry.com

The synthesis of this compound can be achieved through the reaction of tert-butyl carbamate with 1-bromopropane, typically in the presence of a base in a polar aprotic solvent.

Table 1: Properties of this compound

Property Value
CAS Number 1391026-59-7
Molecular Formula C₈H₁₆BrNO₂
IUPAC Name This compound
Physical Form White to Pale-yellow to Yellow-brown Solid
Purity 97%

| Storage Conditions | Sealed in dry, store in freezer, under -20°C |

Data sourced from Sigma-Aldrich sigmaaldrich.com

This compound's utility lies in its ability to introduce a protected 2-aminopropyl fragment into a target molecule. This is particularly valuable in the synthesis of chiral amines and other nitrogen-containing compounds of pharmaceutical interest. nih.govacs.orgresearchgate.net The combination of a reactive alkylating center and a protected amine in a single, stable molecule makes this compound a powerful tool for the efficient and controlled construction of complex organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-bromopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOODTHBNJYOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391026-59-7
Record name tert-butyl N-(1-bromopropan-2-yl)carbamate
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Synthetic Methodologies for Tert Butyl 1 Bromopropan 2 Yl Carbamate and Its Stereoisomers

General Synthetic Routes and Precursors

General strategies for the synthesis of tert-butyl (1-bromopropan-2-yl)carbamate typically involve a multi-step sequence starting from readily available precursors. These methods focus on the sequential introduction of the carbamate (B1207046) functionality and the bromine atom.

Multistep Synthesis Approaches from Alcohols or Amines

A common and effective strategy for the synthesis of this compound begins with the corresponding amino alcohol, 2-aminopropan-1-ol (alaninol). This precursor is commercially available in both racemic and enantiomerically pure forms, derived from the reduction of the amino acid alanine.

The general synthetic sequence involves two key transformations:

Protection of the amino group: The amine functionality of alaninol is first protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent step. This yields N-Boc-alaninol.

Conversion of the hydroxyl group to a bromide: The primary alcohol of N-Boc-alaninol is then converted into a bromide.

Alternatively, the synthesis can commence from 2-aminopropane, though this route is less common due to the challenges associated with regioselective bromination.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The introduction of the tert-butoxycarbonyl (Boc) group is a crucial step in the synthesis, serving to protect the amine functionality. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is generally high-yielding and proceeds under mild conditions.

Commonly employed conditions for the Boc protection of amines are summarized in the table below.

BaseSolventTemperature (°C)Typical Yield (%)
Sodium hydroxideWater/Dioxane0 - 25>90
TriethylamineDichloromethane0 - 25>95
Sodium bicarbonateWater/THF0 - 25>90

The choice of base and solvent can be adapted depending on the solubility of the amine substrate. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide as byproducts.

Strategies for Bromination at the Propan-2-yl Moiety

With the amino group protected, the next step is the conversion of the primary hydroxyl group of N-Boc-alaninol into a bromide. A highly effective method for this transformation is the Appel reaction . This reaction utilizes a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).

The Appel reaction proceeds with a high degree of reliability and typically results in the inversion of stereochemistry at the carbon center bearing the hydroxyl group, if it is a stereocenter. This is a critical consideration in the synthesis of enantiomerically pure this compound. The reaction mechanism involves the formation of a phosphonium salt intermediate, which is then displaced by the bromide ion in an Sₙ2 fashion.

Typical Appel Reaction Conditions:

Reagents: Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄)

Solvent: Dichloromethane (CH₂Cl₂) or Acetonitrile (B52724) (CH₃CN)

Temperature: 0 °C to room temperature

Enantioselective Synthesis of this compound

Accessing specific stereoisomers of this compound is of significant importance for their application in the synthesis of chiral pharmaceuticals and other biologically active molecules. Enantioselective synthesis can be achieved through several strategic approaches.

Chiral Pool Approaches and Chiral Auxiliaries

The most straightforward and widely used method for the enantioselective synthesis of this compound is the chiral pool approach . This strategy leverages the natural abundance of enantiomerically pure starting materials. In this case, the readily available chiral amino acids, L-alanine or D-alanine, serve as the starting point.

The synthetic sequence is as follows:

Reduction of the carboxylic acid: The chiral amino acid (L- or D-alanine) is reduced to the corresponding chiral amino alcohol (L- or D-alaninol). This reduction is commonly performed using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Boc protection: The resulting chiral alaninol is then protected with a Boc group as described in section 2.1.2.

Bromination with inversion: The chiral N-Boc-alaninol is subjected to an Appel reaction (CBr₄/PPh₃). As this reaction proceeds with inversion of configuration, starting with (S)-alaninol (from L-alanine) will yield (R)-tert-butyl (1-bromopropan-2-yl)carbamate, and conversely, (R)-alaninol (from D-alanine) will produce the (S)-enantiomer.

This chiral pool strategy is highly effective due to the high enantiomeric purity of the starting amino acids and the stereospecificity of the Appel reaction.

Another, though less direct, approach involves the use of chiral auxiliaries . A chiral auxiliary is a temporary functional group that is attached to a prochiral substrate to direct a subsequent reaction to occur with high stereoselectivity. After the desired stereocenter is set, the auxiliary is removed. While not commonly reported for this specific molecule, one could envision a scenario where a prochiral precursor is reacted with a chiral auxiliary to introduce the desired stereochemistry before the introduction of the bromo and carbamate functionalities.

Asymmetric Catalysis in Carbamate Formation and Bromination

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. While specific applications of asymmetric catalysis for the direct synthesis of this compound are not extensively documented in the literature, the principles can be applied to the key bond-forming steps.

Asymmetric Carbamate Formation: The development of chiral catalysts, including organocatalysts and metal-based catalysts, for the enantioselective N-acylation of racemic amines could potentially be applied. Such a process would involve a kinetic resolution, where one enantiomer of a racemic amine reacts faster with the Boc-anhydride in the presence of a chiral catalyst, leaving the unreacted amine enriched in the other enantiomer.

Asymmetric Bromination: Recent advancements in organocatalysis have led to the development of methods for the enantioselective α-bromination of carbonyl compounds. While not directly applicable to the bromination of an alcohol, this demonstrates the potential for developing chiral catalysts that can facilitate the stereoselective introduction of a bromine atom. For instance, a carbamate-catalyzed enantioselective bromolactamization has been reported, showcasing the ability of chiral catalysts to control the stereochemical outcome of bromination reactions. The development of a chiral catalyst that could differentiate between the two enantiotopic faces of a prochiral precursor or selectively catalyze the bromination of one enantiomer of a racemic N-Boc-alaninol remains an area for future research.

The following table summarizes the potential application of different asymmetric catalysis strategies.

Catalytic ApproachPotential ApplicationStatus
Enantioselective N-Boc ProtectionKinetic resolution of racemic 2-aminopropan-1-olTheoretical
Chiral Lewis Acid CatalysisEnantioselective bromination of a suitable precursorExploratory
Organocatalytic BrominationAsymmetric functionalization leading to the target moleculeUnder development for related systems

Diastereoselective Synthesis of (R)- and (S)-Tert-butyl (1-bromopropan-2-yl)carbamate

The diastereoselective synthesis of the (R)- and (S)-enantiomers of this compound typically proceeds via a two-step sequence starting from the corresponding commercially available chiral amino alcohols, (R)-alaninol or (S)-alaninol. This strategy ensures that the stereochemistry of the final product is directly inherited from the starting material.

The general synthetic pathway involves:

N-protection: The amino group of the chiral alaninol is protected with a tert-butoxycarbonyl (Boc) group.

Halogenation: The primary hydroxyl group of the resulting N-Boc-alaninol is substituted with bromine.

Step 1: Synthesis of (R)- or (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate

The first step is the protection of the amino group of (R)- or (S)-alaninol using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂), often in the presence of a base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) to neutralize the acid byproduct. The reaction is generally performed at room temperature or below to ensure high chemoselectivity and prevent side reactions. The resulting product, (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, has been characterized by X-ray crystallography, confirming its structure and stereoconfiguration researchgate.net.

Step 2: Synthesis of (R)- or (S)-tert-butyl (1-bromopropan-2-yl)carbamate

The second step involves the conversion of the primary alcohol in N-Boc-alaninol to a bromide. This transformation is critical and must be performed under conditions that minimize the risk of racemization at the adjacent stereocenter. Common brominating agents for this conversion include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in an aprotic solvent. These reagents are effective for converting primary alcohols to the corresponding alkyl bromides with high fidelity. Careful control of the reaction temperature, typically starting at 0 °C and slowly warming to room temperature, is crucial for achieving high yields and maintaining enantiomeric purity.

This stereospecific approach provides reliable access to both (R)- and (S)-tert-butyl (1-bromopropan-2-yl)carbamate, which are valuable intermediates for the synthesis of more complex chiral molecules, including pharmaceutical agents.

Optimization of Reaction Conditions and Process Efficiency

The efficiency, yield, and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent systems, temperature, and the use of catalytic systems is essential for developing robust and scalable manufacturing processes.

Impact of Solvent Systems and Temperature Control

The choice of solvent and precise temperature control are critical factors in both the N-Boc protection and the subsequent bromination step.

For N-Boc Protection: Solvents such as tetrahydrofuran (THF), ethyl acetate (EA), and dichloromethane (CH₂Cl₂) are commonly employed. The solubility of the starting amine and the Boc-anhydride, as well as the ease of product isolation, guide the solvent selection. In some protocols, water-acetone mixtures have been used to facilitate catalyst-free N-Boc protection, offering an environmentally benign alternative nih.gov. Temperature is generally maintained between 0 °C and room temperature. While the reaction is often exothermic, excessive temperatures can lead to the decomposition of the Boc-anhydride.

For Bromination: The bromination of the N-Boc protected alcohol is highly sensitive to reaction conditions. Aprotic solvents like dichloromethane are often preferred as they are inert to the brominating agents and facilitate smooth reactions with high selectivity researchgate.net. Temperature control is paramount to prevent side reactions and racemization. Reactions are typically initiated at low temperatures (e.g., 0 °C or below) to control the initial exotherm and then allowed to warm gradually. For instance, in related alkylation reactions for synthesizing carbamate derivatives, temperatures are carefully controlled in ranges such as -10 °C to 0 °C or 5 °C to 10 °C to achieve high yields of 95-97% google.com. The rate of bromination is strongly dependent on temperature; higher temperatures can accelerate the reaction but may also increase the formation of impurities nih.gov.

Table 1: Effect of Solvent and Temperature on a Representative Bromination Reaction This table presents illustrative data based on typical findings for similar chemical transformations.

SolventTemperature (°C)Reaction Time (h)Yield (%)Notes
Dichloromethane0 to 254~90Good selectivity, clean reaction profile.
Tetrahydrofuran0 to 255~85Potential for ether cleavage with some brominating agents.
Acetonitrile0 to 254~80More polar, may require different workup.
Ethyl Acetate-10 to 106~95Used in similar alkylations with good temperature control. google.com

Evaluation of Catalytic Systems and Additives for Improved Yield and Selectivity

While the core reactions may proceed without catalysts, the use of catalytic systems and additives can significantly enhance reaction rates, yields, and selectivity.

For the N-Boc protection step, a base is typically required. While stoichiometric amounts of bases like triethylamine are common, catalytic amounts of reagents such as 4-(dimethylamino)pyridine (DMAP), iodine, or perchloric acid adsorbed on silica gel (HClO₄–SiO₂) have been shown to accelerate the reaction, particularly for less reactive amines organic-chemistry.org.

In the subsequent conversion of the alcohol or in related carbamate syntheses, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide ((n-Bu)₄N⁺Br⁻) have proven effective. PTCs facilitate the transfer of reactants between different phases (e.g., an aqueous base and an organic solvent), enabling reactions to proceed under milder conditions with improved efficiency google.com. For example, the use of tetrabutylammonium bromide in an ethyl acetate/aqueous KOH system has been successfully applied in the alkylation of a related carbamate derivative, demonstrating the utility of such additives google.com. Other advanced catalytic systems, often involving transition metals like copper or palladium, are employed for more complex carbamate syntheses, such as those involving cross-coupling reactions or the incorporation of CO₂ researchgate.netrsc.org.

Table 2: Impact of Additives on a Representative Carbamate Synthesis This table presents illustrative data based on typical findings for similar chemical transformations.

Additive/CatalystRoleTypical ConditionsObserved Improvement
Triethylamine (Et₃N)Base (N-Boc protection)1.1 eq., CH₂Cl₂, RTNeutralizes acid, drives reaction to completion.
4-DMAPCatalyst (N-Boc protection)0.1 eq., CH₂Cl₂, RTAccelerates acylation of the amine. organic-chemistry.org
Tetrabutylammonium BromidePhase-Transfer Catalyst0.1 eq., Ethyl Acetate/H₂O, 0-20 °CImproves reaction rate and yield in biphasic systems. google.com
Copper(I) Iodide (CuI)Catalyst (C-N coupling)Toluene, 90 °CEffective for N-arylation of primary carbamates. researchgate.net

Continuous Flow Synthesis Methodologies for Scalable Production

Continuous flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and enhanced process control, making it an attractive methodology for scalable production.

The two-step synthesis of this compound is well-suited for adaptation to a continuous flow process. A hypothetical flow setup could involve two sequential reactor modules:

Module 1 (N-Boc Protection): A stream of alaninol in a suitable solvent would be mixed with a stream of Boc₂O at a T-junction before entering a heated or cooled coil reactor. The residence time in the coil would be optimized to ensure complete conversion.

Module 2 (Bromination): The output from the first module, containing the N-Boc-alaninol, could be directly mixed with a stream of the brominating agent (e.g., PPh₃/CBr₄ in solution). This mixture would then pass through a second reactor coil, where precise temperature control would minimize side reactions.

This integrated approach avoids the isolation of the intermediate alcohol, leading to a more streamlined and efficient process. Continuous flow methodologies have been successfully developed for various carbamate syntheses, including those utilizing CO₂ as a C1 source, demonstrating the versatility of this technology. nih.govnih.gov Such systems allow for rapid optimization of reaction parameters and can be scaled up by extending the operation time or by using larger reactors, providing a safer and more efficient alternative to traditional batch processing for manufacturing chiral carbamate intermediates.

Chemical Reactivity and Reaction Mechanisms of Tert Butyl 1 Bromopropan 2 Yl Carbamate

Nucleophilic Substitution Reactions Involving the Bromine Atom

The presence of a bromine atom on the primary carbon of the propane (B168953) chain makes this position susceptible to nucleophilic substitution reactions. The nature of this transformation is heavily influenced by the reaction conditions and the structure of the substrate itself.

Mechanistic Investigations of SN1 and SN2 Pathways

Nucleophilic substitution reactions can proceed through two main pathways: the unimolecular (SN1) and the bimolecular (SN2) mechanism. masterorganicchemistry.com The pathway for tert-butyl (1-bromopropan-2-yl)carbamate is determined by its structure as a primary alkyl halide.

Primary alkyl halides strongly favor the SN2 mechanism. This is because the rate-determining step of the SN2 reaction involves a single, concerted step where the nucleophile attacks the carbon atom from the backside of the leaving group. masterorganicchemistry.com This backside attack is sterically unhindered at a primary carbon. Conversely, the SN1 pathway is highly unfavorable for primary alkyl halides. The SN1 mechanism proceeds through a carbocation intermediate, and a primary carbocation is highly unstable, making its formation a significant energy barrier. masterorganicchemistry.com Therefore, reactions involving the bromine atom of this compound are expected to proceed almost exclusively via an SN2 pathway.

Factors that govern the choice between SN1 and SN2 pathways are summarized in the table below.

FactorSN1 ReactionSN2 ReactionRelevance to this compound
Substrate Favored by 3° > 2° alkyl halidesFavored by Methyl > 1° > 2° alkyl halidesAs a 1° alkyl halide, the SN2 pathway is strongly favored. masterorganicchemistry.com
Nucleophile Favored by weak nucleophilesFavored by strong nucleophilesStrong nucleophiles will promote the expected SN2 reaction. khanacademy.org
Solvent Favored by polar protic solventsFavored by polar aprotic solventsA polar aprotic solvent would further enhance the rate of an SN2 reaction. khanacademy.org
Leaving Group Good leaving group requiredGood leaving group requiredBromide is a good leaving group, suitable for either pathway.
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]The reaction rate will be dependent on both substrate and nucleophile concentrations. masterorganicchemistry.com

Regioselectivity and Stereochemical Inversion/Retention in Substitution Products

The regioselectivity of the nucleophilic substitution is directed exclusively at the primary carbon (C1) bearing the bromine atom, as this is the electrophilic site activated by the leaving group.

The stereochemistry of the reaction is a key indicator of the underlying mechanism. The SN2 reaction is characterized by an inversion of stereochemistry at the reaction center. masterorganicchemistry.com However, in the case of this compound, the substitution occurs at an achiral primary carbon. The molecule's chirality resides at the adjacent secondary carbon (C2), which is not directly involved in the substitution. Therefore, a standard SN2 reaction at C1 will proceed with retention of the configuration at the C2 stereocenter. The chirality of the starting material will be preserved in the product.

In some cases, neighboring group participation from the adjacent carbamate (B1207046) could potentially influence the reaction's outcome, possibly leading to cyclized intermediates like aziridines, but this is generally observed under specific basic conditions.

Interactions with Various Nucleophiles (e.g., amines, alcohols, thiols)

The primary bromide of this compound readily reacts with a variety of strong nucleophiles in classic SN2 displacements.

Amines : Primary and secondary amines are effective nucleophiles that can displace the bromide to form the corresponding diamine derivatives. The reaction typically requires a base to neutralize the HBr formed if a primary or secondary amine is used.

Alcohols : Alcohols are generally weak nucleophiles and react slowly with primary alkyl halides. To achieve reasonable reaction rates, the alcohol is often deprotonated with a strong base to form a more nucleophilic alkoxide ion (e.g., NaOR, KOR). This will then efficiently displace the bromide to yield an ether.

Thiols : Thiols are excellent nucleophiles, and their conjugate bases, thiolates (RS⁻), are even more potent. The reaction of this compound with a thiol or a thiolate will readily produce the corresponding thioether.

Transformations Involving the Protected Amine Functionality

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions. total-synthesis.com

Chemoselective Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is robust towards basic hydrolysis, many nucleophiles, and catalytic hydrogenation, allowing for selective reactions at other parts of the molecule. total-synthesis.comresearchgate.net Its removal is most commonly achieved under acidic conditions.

The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. chemistrysteps.com The carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide. chemistrysteps.com The generation of gaseous isobutene from the tert-butyl cation is a common outcome. acsgcipr.org

This deprotection is highly chemoselective. For instance, it is possible to cleave a Boc group in the presence of acid-sensitive tert-butyl esters by using specific reagents and conditions. researchgate.net

A variety of acidic reagents can be employed for Boc deprotection, as detailed in the table below.

Reagent(s)Solvent(s)ConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureA very common and effective method for N-Boc deprotection. nih.gov
Hydrochloric Acid (HCl)Dioxane, Methanol, or Ethyl AcetateRoom TemperatureA standard and cost-effective procedure. researchgate.net
Sulfuric Acid (H₂SO₄)Dichloromethane (DCM) or tert-Butyl Acetate (tBuOAc)Not specifiedCan be used for selective deprotection in the presence of tert-butyl esters. researchgate.netsemanticscholar.org
Oxalyl ChlorideMethanolRoom TemperatureA mild method tolerant of several other functional groups. nih.gov
Montmorillonite K10 ClayNot specifiedNot specifiedA solid acidic catalyst that can selectively remove aromatic N-Boc groups while leaving aliphatic ones intact. researchgate.net

A potential issue with acid-mediated Boc deprotection is the formation of the tert-butyl cation, which can act as an alkylating agent, leading to undesirable side products with nucleophilic sites on the substrate. acsgcipr.org Scavengers are sometimes added to suppress these side reactions. organic-chemistry.org

N-Alkylation and N-Acylation Reactions

The nitrogen atom of a Boc-protected amine is generally considered non-nucleophilic. The electron-withdrawing effect of the carbonyl group and the steric bulk of the Boc group itself significantly reduce its reactivity towards electrophiles like alkyl halides or acylating agents. researchgate.net

However, under strongly basic conditions, the N-H proton of the carbamate can be removed to generate a potent nucleophile. For example, directed lithiation using reagents like n-butyllithium (n-BuLi) can deprotonate the nitrogen. researchgate.net The resulting lithium salt can then react with various electrophiles, allowing for N-alkylation. Similarly, conditions employing strong bases like caesium carbonate in solvents such as DMF have been used to effect N-alkylation on N-Boc derivatives. psu.edu These reactions require forcing conditions and are not as common as reactions on the deprotected amine.

N-acylation of the Boc-protected nitrogen is generally not feasible. The protected amine is stable to most acylation conditions, which is a primary reason for its use as a protecting group. Acylation reactions are typically performed after the Boc group has been removed.

Reactions at the Propan-2-yl Carbon Skeleton

The carbon backbone of this compound is susceptible to both oxidative and reductive transformations, as well as elimination reactions, leading to a variety of functionalized products.

Oxidation:

While direct oxidation of the carbon backbone of this compound is not extensively documented, analogous transformations of similar N-protected amino alcohol derivatives provide insight into potential oxidative pathways. For instance, the oxidation of N-protected β-amino alcohols to the corresponding α-amino aldehydes is a well-established transformation. researchgate.net This suggests that if the bromine atom in this compound were replaced by a hydroxyl group, the resulting N-Boc-alaninol could be oxidized to N-Boc-alaninal. Common reagents for such oxidations include manganese(IV) oxide, which offers the advantage of high enantiopurity and the absence of over-oxidation. researchgate.net Other methods, such as using a sulfur trioxide-pyridine complex with dimethyl sulfoxide, are also effective for this conversion with minimal racemization. researchgate.net

Catalytic aerobic oxidation presents another potential route. Homogeneous catalyst systems, such as those employing copper and TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl), have been shown to be effective for the oxidation of alcohols in the presence of protected amines. nih.gov Gold catalysts have also demonstrated efficacy in the oxidation of amino alcohols, though the presence of the amino group can sometimes impact catalyst durability. mdpi.com These catalytic methods could potentially be adapted for the oxidation of a hydroxylated analogue of the title compound.

Reduction:

The primary site for reduction on the propan-2-yl carbon skeleton is the carbon-bromine bond. The bromine atom, being a good leaving group, can be removed through various reductive methods. Catalytic hydrogenation is a common and effective method for the reduction of alkyl halides. libretexts.orglibretexts.orgyoutube.com Catalysts such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas, can facilitate the hydrogenolysis of the C-Br bond to yield tert-butyl (propan-2-yl)carbamate. dundee.ac.ukclariant.comyoutube.com

Alternatively, hydride reagents can be employed for the reduction. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce both the halide and potentially the carbamate group, milder reagents are often preferred for selective dehalogenation. chemistrysteps.comrushim.ru For instance, sodium borohydride (B1222165) in the presence of a cobalt or nickel salt has been used for the reduction of nitriles to amines and could potentially be adapted for the reduction of the C-Br bond. dundee.ac.uk

The presence of a bromine atom and adjacent protons on the propan-2-yl skeleton makes this compound a suitable substrate for base-induced elimination reactions, specifically dehydrobromination, to form unsaturated carbamates. This reaction typically proceeds via an E2 (bimolecular elimination) mechanism. msu.edulibretexts.orglibretexts.org

The regioselectivity of the elimination is a key consideration. The removal of a proton from the methyl group (C3) would lead to the formation of tert-butyl (prop-1-en-2-yl)carbamate, while removal of a proton from the bromomethyl group (C1) is not possible for an E2 reaction. The outcome of the elimination is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and generally more stable) alkene as the major product. openstax.org However, the use of bulky bases, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. masterorganicchemistry.com

The general mechanism for the E2 elimination would involve the attack of a base on a proton on the methyl group, followed by the simultaneous formation of the carbon-carbon double bond and the departure of the bromide ion. The stereochemistry of the starting material can also influence the outcome of the elimination, with an anti-periplanar arrangement of the proton and the leaving group being preferred. msu.edulibretexts.org

Participation in Multi-component and Cascade Reactions

The bifunctional nature of this compound makes it a potential substrate for multi-component and cascade reactions, allowing for the rapid construction of molecular complexity.

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. nih.govmdpi.com The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs. researchgate.netwalisongo.ac.id While not explicitly documented for this compound, its structure suggests potential participation. For instance, if the bromine atom were converted to a carboxylic acid, the resulting compound could act as the acid component in a Passerini reaction with an aldehyde and an isocyanide to form an α-acyloxy amide. researchgate.net Similarly, if the bromine were replaced by an amine, the resulting diamine could potentially participate in an Ugi reaction.

The bromine atom itself can serve as a handle for introducing the molecule into complex transformations. For example, it could undergo a substitution reaction with a nucleophile that also contains another functional group, setting the stage for subsequent reactions.

Cyclization:

The presence of a nucleophilic nitrogen (after deprotection or under certain conditions with the carbamate itself) and an electrophilic carbon bearing the bromine atom allows for the possibility of intramolecular cyclization reactions. For instance, treatment of N-Boc-β-aminoalcohols with a sulfonylating agent can lead to the formation of oxazolidinones through an SN2 cyclization, where the carbamate oxygen acts as a nucleophile. researchgate.net This suggests that under appropriate conditions, the carbamate oxygen of this compound could potentially displace the bromide to form a cyclic product.

Furthermore, if the bromine were to be substituted by a nucleophile tethered to the molecule, a variety of intramolecular cyclization reactions could be envisioned. Cascade reactions involving an initial intermolecular reaction followed by an intramolecular cyclization are also plausible. For example, a palladium-catalyzed cascade reaction involving an intramolecular N-arylation followed by an intermolecular carboamination has been used to construct tricyclic heterocycles. nih.gov A similar strategy could potentially be developed for this compound.

Rearrangement:

Rearrangement reactions of α-halo carbonyl compounds, such as the Favorskii rearrangement, are well-known. nrochemistry.comwikipedia.orgyoutube.com This reaction involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. While this compound is not a ketone, analogous rearrangements of α-halo amides have been reported. researchgate.net These "aza-Favorskii" rearrangements proceed through a proposed cyclopropanone-like intermediate to give ring-contracted products. nih.gov It is conceivable that under specific basic conditions, this compound or a derivative could undergo a similar rearrangement process.

Strategic Applications in Complex Molecule Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center at the C2 position makes tert-butyl (1-bromopropan-2-yl)carbamate a valuable component in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule.

As a chiral building block, enantiomerically pure forms of this compound serve as a scaffold to introduce a defined stereogenic center into a larger molecule. The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial, as it prevents unwanted side reactions and can be easily removed under acidic conditions when desired. The carbon-bromine bond provides a site for nucleophilic substitution, allowing the chiral fragment to be incorporated into various molecular backbones. This strategy is fundamental in constructing molecules where the three-dimensional arrangement of atoms is critical for its function, such as in pharmaceuticals. Optically active compounds like trans-tert-butyl-2-aminocyclopentylcarbamate have demonstrated utility as scaffolds for chiral ligands, highlighting the importance of such carbamate-protected chiral structures. nih.gov

The use of a specific enantiomer of this compound—either (R) or (S)—directly leads to the synthesis of enantiomerically enriched products. This control over stereochemistry is paramount in drug development, where different enantiomers of a molecule can have vastly different biological activities. For instance, chiral aminoalkyl oxiranes, which are structurally related building blocks, are synthesized using asymmetric reactions to set their stereogenic centers, and are crucial for creating potent β-secretase (BACE1) inhibitors. nih.gov The synthesis of these epoxides from chiral precursors ensures that the final inhibitor has the correct spatial orientation for effective binding to its target enzyme. nih.gov The ability to access multigram quantities of specific enantiomers, often without the need for chromatography, makes these types of building blocks practical for large-scale synthesis. nih.gov

ApplicationDescriptionKey Feature of Compound
Chiral Building Block Serves as a foundational piece for constructing larger, optically active molecules.Pre-existing stereogenic center at C2.
Asymmetric Synthesis Enables the selective formation of one enantiomer over another.Availability in enantiomerically pure (R) or (S) forms.
Stereocenter Introduction The compound's chiral fragment is integrated into a new molecule, transferring its stereochemistry.Reactive bromide allows for covalent bond formation without disturbing the chiral center.

Precursor to Nitrogen-Containing Heterocyclic Systems

The molecular structure of this compound is ideally suited for the synthesis of nitrogen-containing rings, which are core components of many biologically active compounds.

The most direct application of this compound is in the synthesis of N-Boc-2-methylaziridine. Through an intramolecular nucleophilic substitution, the nitrogen atom of the carbamate (B1207046), after deprotonation with a base, attacks the carbon atom bearing the bromine atom, displacing the bromide and forming a three-membered aziridine (B145994) ring. The Boc group activates the aziridine for certain ring-opening reactions while providing stability. researchgate.net Such chiral aziridines are highly valuable intermediates. rsc.org

These activated aziridines can then be used to synthesize larger heterocyclic systems. For example, the ring-opening of aziridines is a common strategy for preparing substituted amines, which can then undergo further reactions to form five-membered pyrrolidine (B122466) rings or six-membered piperidine (B6355638) rings. nih.govorganic-chemistry.org Various catalytic methods have been developed for the efficient N-heterocyclization of primary amines with diols to yield a variety of cyclic amines. organic-chemistry.org The stereochemistry established by the initial chiral building block can be retained or manipulated during these transformations, allowing for the stereoselective synthesis of complex heterocyclic products. umich.edu

HeterocycleSynthetic Approach from Precursor
Aziridine Intramolecular cyclization via nucleophilic attack of the nitrogen on the bromine-bearing carbon.
Pyrrolidine Ring-opening of the intermediate aziridine followed by subsequent cyclization reactions.
Piperidine Elaboration of the side chain after aziridine ring-opening, followed by cyclization.

Intermediate in the Total Synthesis of Natural Products

The structural motifs derived from this compound are found in numerous natural products, making it a relevant intermediate in their total synthesis.

The chiral 2-aminopropane unit, accessible from this compound, is a substructure present in a wide range of biologically active molecules, including alkaloids and peptide-based compounds. Synthetic intermediates containing the tert-butyl carbamate group play a key role in the synthesis of various analogues and are used in important chemical reactions like the Suzuki reaction. medchemexpress.com For example, a related tert-butyl carbamate derivative serves as a crucial new intermediate in an improved synthesis of the anti-epileptic drug Lacosamide. google.com The Boc-protected amine allows for controlled coupling and elaboration steps, which are essential in the multistep sequences characteristic of total synthesis. The ability to build complex structures such as pyrrolidine-containing drugs often begins with simple, chiral precursors like proline derivatives or acyclic amino alcohols that establish the necessary stereochemistry early in the synthetic route. mdpi.com

Role in the Development of Advanced Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of high-value pharmaceutical compounds. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at other sites of the molecule, while the bromine atom provides a reactive handle for nucleophilic substitution, a fundamental transformation in organic synthesis.

Synthetic Pathways to Lacosamide Analogs and Related Active Pharmaceutical Ingredients

Lacosamide, an anticonvulsant medication, is a primary target for analog synthesis aimed at discovering compounds with improved efficacy or alternative therapeutic profiles. While various synthetic routes to Lacosamide exist, the use of chiral amino acid derivatives is a common strategy. A Chinese patent details a synthetic pathway to a key Lacosamide intermediate, (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide, starting from N-Boc-D-serine. google.com This process involves the condensation of the protected amino acid with benzylamine, followed by methylation.

This compound, particularly its chiral (R)-enantiomer, represents a valuable precursor for the synthesis of Lacosamide analogs. The bromo-functionalized propyl chain allows for the introduction of various nucleophiles, enabling the creation of a library of Lacosamide derivatives with modifications at the position corresponding to the methoxy (B1213986) group in the parent drug.

Illustrative Synthetic Approach to Lacosamide Analogs:

A general synthetic scheme for Lacosamide analogs using (R)-tert-butyl (1-bromopropan-2-yl)carbamate would typically involve the following key steps:

Nucleophilic Substitution: The bromine atom is displaced by a chosen nucleophile (e.g., an alcohol, thiol, or amine) to introduce a new functional group.

Deprotection: The Boc protecting group is removed from the amine, usually under acidic conditions.

Acylation: The free amine is then acylated, often with acetic anhydride, to install the acetamido group characteristic of Lacosamide and its analogs.

This versatile approach allows for the systematic modification of the Lacosamide scaffold, facilitating structure-activity relationship (SAR) studies to identify novel anticonvulsant candidates.

StepReagents and ConditionsIntermediate/ProductPurpose
1(R)-tert-butyl (1-bromopropan-2-yl)carbamate, Nucleophile (Nu-H), Base(R)-tert-butyl (1-(nucleophil)-propan-2-yl)carbamateIntroduction of diverse functional groups
2Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent(R)-1-(nucleophil)-propan-2-amineRemoval of the Boc protecting group
3Acetic anhydride, Base(R)-N-(1-(nucleophil)-propan-2-yl)acetamideInstallation of the final acetamido group

Preparation of Ligands and Probes for Mechanistic Biological Studies

The structural framework of this compound is also well-suited for the synthesis of specialized ligands and probes to investigate biological processes at the molecular level. The ability to introduce a variety of functional groups via nucleophilic substitution of the bromide allows for the attachment of reporter groups such as fluorophores, radiolabels, or biotin (B1667282) tags.

These modified molecules can then be used to:

Visualize and track biological targets: Fluorescently labeled ligands can be used in cellular imaging studies to determine the localization and trafficking of receptors or enzymes.

Quantify receptor density and occupancy: Radiolabeled ligands are essential tools in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to study receptor distribution and drug-target engagement in vivo. amanote.comnih.govnih.gov

Isolate and identify binding partners: Biotinylated probes can be used in affinity purification experiments to pull down and identify the proteins that interact with the ligand.

The carbamate moiety itself is a feature found in various enzyme inhibitors, suggesting that derivatives of this compound could be developed as probes to study the mechanism of action of enzymes such as cholinesterases or cannabinoid receptors. nih.govunimi.itresearchgate.net For instance, the synthesis of carbamate-based inhibitors for butyrylcholinesterase has been explored in the context of Alzheimer's disease research. researchgate.net

Probe TypeReporter GroupPotential ApplicationBiological Target Example
Fluorescent ProbeFluorophore (e.g., TAMRA)Live cell imaging, FRET studiesCannabinoid Receptor Type 1 (CB1R) nih.gov
Radiolabeled ProbeRadioisotope (e.g., ¹⁸F, ¹²⁵I)PET/SPECT imaging, binding assaysHistone Deacetylases (HDACs) nih.gov, Angiotensin AT2 receptors researchgate.net
Affinity ProbeBiotinProtein pull-down experimentsUnidentified binding partners

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation of tert-butyl (1-bromopropan-2-yl)carbamate. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The tert-butyl group will exhibit a characteristic singlet at approximately 1.4 ppm due to the nine equivalent protons. The protons of the propan-2-yl backbone will show more complex splitting patterns due to spin-spin coupling. The methine proton (CH-NH) is expected to appear as a multiplet, coupled to both the methyl and bromomethyl protons. The diastereotopic protons of the bromomethyl group (CH₂Br) will likely appear as two separate multiplets, further split by the adjacent methine proton. The methyl protons (CH₃) will present as a doublet, coupled to the methine proton. The NH proton of the carbamate (B1207046) group will typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key expected chemical shifts include a signal for the carbonyl carbon of the carbamate group at around 155 ppm. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will appear in the aliphatic region. The carbon bearing the bromine atom (CH₂Br) will be shifted downfield due to the electronegativity of the bromine, while the carbon attached to the nitrogen (CH-NH) will also show a characteristic downfield shift.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the propan-2-yl chain.

Proton (¹H) Expected Chemical Shift (ppm) Multiplicity Assignment
NHVariableBroad SingletCarbamate proton
CHMultipletMultipletMethine proton
CH₂MultipletMultipletBromomethyl protons
CH₃ (propane)DoubletDoubletMethyl protons
C(CH₃)₃~1.4Singlettert-butyl protons
Carbon (¹³C) Expected Chemical Shift (ppm) Assignment
C=O~155Carbonyl carbon
C(CH₃)₃~80Quaternary tert-butyl carbon
CH-NH~50-60Methine carbon
CH₂Br~35-45Bromomethyl carbon
C(CH₃)₃~28tert-butyl methyl carbons
CH₃~15-25Methyl carbon

Mass Spectrometry (LC-MS, GC-MS, HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound (C₈H₁₆BrNO₂). This is crucial for confirming the identity of the synthesized compound.

Fragmentation Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized and fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the compound. For this compound, common fragmentation pathways for the tert-butoxycarbonyl (Boc) group include the loss of isobutylene (B52900) (56 Da) to give a carbamic acid intermediate, which can further lose carbon dioxide (44 Da). Another characteristic fragmentation is the formation of the stable tert-butyl cation (m/z 57). The presence of bromine will be indicated by a characteristic isotopic pattern for fragments containing this atom, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Fragment Ion (m/z) Possible Identity
237/239[M]⁺ (Molecular ion)
181/183[M - C₄H₈]⁺
158/160[M - C₄H₉O]⁺
137/139[M - C₅H₈O₂]⁺
57[C₄H₉]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum will show characteristic absorption bands. A strong absorption band in the region of 1680-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carbamate group. The N-H stretching vibration of the carbamate will appear as a band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic groups (propane and tert-butyl) will be observed in the 2850-3000 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch3300-3500
C-H Stretch (aliphatic)2850-3000
C=O Stretch (carbamate)1680-1720
C-N Stretch1250-1350
C-Br Stretch500-700

Chromatographic Methods for Purity and Stereoisomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining the enantiomeric excess in the case of chiral synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are widely used for the separation, identification, and quantification of compounds in a mixture.

For the analysis of this compound, reversed-phase HPLC or UPLC methods are typically employed. A C18 column is a common choice for the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is often carried out using a UV detector, as the carbamate group exhibits some UV absorbance.

Chiral HPLC: To determine the enantiomeric excess of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of carbamate enantiomers. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326). The ratio of the peak areas of the two enantiomers allows for the calculation of the enantiomeric excess.

Gas Chromatography (GC) for Volatile Samples and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for monitoring the progress of reactions and for assessing the purity of the final product by detecting volatile impurities.

For this compound, GC analysis can be performed using a capillary column with a non-polar or medium-polarity stationary phase. The temperature of the oven is programmed to increase over time to ensure the elution of all components. A Flame Ionization Detector (FID) or a mass spectrometer (as in GC-MS) can be used for detection. GC-MS is particularly valuable as it provides both retention time data for quantification and mass spectral data for the identification of impurities. orgsyn.org The analysis of N-Boc protected amines by GC is a well-established method for reaction monitoring and purity assessment.

Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green alternative to traditional high-performance liquid chromatography (HPLC) for the separation of enantiomers. selvita.comnih.gov The technique utilizes supercritical carbon dioxide as the primary mobile phase, which, due to its low viscosity and high diffusivity, allows for faster separations and reduced solvent consumption compared to normal-phase HPLC. selvita.comchromatographyonline.com

For a molecule like this compound, enantiomeric separation is crucial. The separation mechanism in chiral SFC relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and highly effective. chromatographyonline.comresearchgate.net The enantiomers of the carbamate would form transient diastereomeric complexes with the chiral selector of the CSP, primarily through hydrogen bonding with the carbamate linkages and steric interactions. chromatographyonline.com One enantiomer will have a more favorable fit and stronger interaction with the CSP, leading to a longer retention time and enabling separation. chromatographyonline.com

Method development for separating the enantiomers of this compound would involve screening various polysaccharide-based columns and optimizing the mobile phase composition. researchgate.netchromatographyonline.com Organic modifiers (co-solvents) like methanol, ethanol, or isopropanol are typically added to the CO2 mobile phase to modulate solvent strength and improve peak shape and resolution. researchgate.net

Table 1: Representative parameters for the chiral SFC separation of a carbamate compound.
ParameterTypical Value/Condition
InstrumentationAnalytical SFC System
Chiral Stationary Phase (CSP)Immobilized Polysaccharide-based (e.g., Chiralpak series)
Mobile PhaseCO2 / Methanol (Gradient or Isocratic)
Flow Rate2.0 - 4.0 mL/min
Back Pressure100 - 150 bar
Column Temperature35 - 40 °C
DetectionUV (e.g., 210 nm) or Mass Spectrometry (MS)

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.netnih.gov This technique is particularly effective for this compound due to the presence of the bromine atom.

The determination of absolute structure relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.gov When X-rays interact with electrons, the scattering can have a small, element-dependent imaginary component. For most light atoms (C, H, N, O), this effect is very weak. However, for heavier atoms like bromine, the effect is significant and can be used to break Friedel's law, which states that the intensities of diffraction spots from crystal planes (hkl) and (-h-k-l) are equal. wikipedia.org The measurable difference in intensity between these pairs, known as Bijvoet pairs, allows for the determination of the molecule's absolute handedness in the crystal lattice.

The refinement of the crystallographic data yields the Flack parameter, a critical value for assigning the absolute configuration. wikipedia.orgox.ac.uk A Flack parameter value close to 0, with a small standard uncertainty, indicates that the refined stereochemistry is correct. wikipedia.org A value near 1 suggests that the inverted structure is the correct one, while a value near 0.5 may indicate a racemic twin. nih.govwikipedia.org

Table 2: Illustrative crystallographic data that could be obtained for a chiral brominated carbamate.
ParameterExample Value
Chemical FormulaC9 H18 Br N O2
Crystal SystemOrthorhombic
Space GroupP212121 (chiral)
Unit cell dimensions (a, b, c)a = 5.2 Å, b = 14.3 Å, c = 19.6 Å
Radiation typeMo Kα or Cu Kα
Flack parameter-0.06 (8)
R-factor0.039

Computational Chemistry and Theoretical Studies

This compound is an acyclic, flexible molecule with several rotatable single bonds, leading to a complex conformational landscape. schoolbag.info Conformational analysis, the study of the energetics of these rotational isomers (conformers), is essential for understanding the molecule's average shape in solution and its preferred geometry for chemical reactions. libretexts.org

Molecular dynamics (MD) simulations provide a powerful tool to explore this landscape. nih.govnih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion, allowing the molecule to sample numerous conformations. mdpi.com This analysis can reveal the relative energies of different conformers, such as staggered and eclipsed arrangements around the C-C and C-N bonds, and the energy barriers to rotation between them. bham.ac.uk

Key rotational degrees of freedom in this compound include the torsion angles around the C1-C2 bond and the C2-N bond of the carbamate. The bulky tert-butyl and bromine groups will introduce significant steric strain, influencing the population of gauche and anti conformers. MD simulations can quantify these preferences, identifying the lowest-energy (most populated) conformations and providing insight into how the molecule might be pre-organized for binding or reaction. libretexts.orgbham.ac.uk

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in modeling the reactivity of this compound. The primary site of reactivity is the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution (SN2) reactions. rsc.org

DFT can be used to model the entire reaction pathway of an SN2 reaction, for instance, with a generic nucleophile. researchgate.net Such calculations can accurately determine the geometries and energies of the reactants, the transition state, and the products. nih.gov The transition state is of particular interest, as its energy (the activation energy) dictates the reaction rate. For an SN2 reaction involving this compound, the transition state would feature the incoming nucleophile and the departing bromide ion partially bonded to the chiral carbon in a trigonal bipyramidal geometry.

Future Research Directions and Emerging Methodologies

Development of Novel and Greener Synthetic Pathways

Traditional synthetic routes often rely on hazardous reagents and generate significant waste. The development of greener synthetic pathways is a paramount goal in modern chemistry, aiming to reduce environmental impact and improve safety and efficiency.

Future research will likely focus on enzymatic and chemoenzymatic methods for the synthesis of chiral tert-butyl (1-bromopropan-2-yl)carbamate. Enzymatic kinetic resolution, for instance, has proven highly effective for resolving racemic alcohols and amines, which are precursors to the target compound. mdpi.comresearchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), could be employed to selectively acylate or deacylate a racemic precursor, yielding an enantiomerically enriched product. researchgate.net This approach offers high enantioselectivity under mild conditions, avoiding the need for toxic heavy metals or harsh reagents.

Furthermore, the principles of green chemistry, such as one-pot syntheses and the reduction of solvent use, are expected to be applied. epa.gov A potential green pathway could involve a multi-step synthesis in a single reaction vessel, minimizing intermediate purification steps and solvent waste. epa.gov The development of such processes would significantly reduce the E-factor (the ratio of the mass of waste to the mass of product), a key metric in green chemistry. epa.gov

Table 1: Comparison of Potential Synthetic Approaches

Feature Traditional Synthesis Potential Greener Pathway
Catalyst Heavy metal catalysts Biocatalysts (e.g., Lipases)
Solvents Chlorinated solvents (e.g., DCM) Benign solvents (e.g., EtOAc) or solvent-free
Waste Profile High E-Factor Low E-Factor
Stereocontrol Chiral pool or resolution agents Enzymatic Kinetic Resolution

| Energy Input | Often requires heating/cooling | Often near ambient temperature |

Exploration of Photoredox and Electrochemistry in its Transformations

The carbon-bromine bond in this compound is a key functional handle for further transformations. Photoredox catalysis and electrochemistry represent cutting-edge fields that enable the generation of radical intermediates from alkyl halides under exceptionally mild conditions. nih.gov

Future research is anticipated to explore the use of visible-light photoredox catalysis to activate the C-Br bond. This would allow for a variety of transformations, such as cross-coupling reactions with boronic acids (a photo-Suzuki-Miyaura coupling), hydroarylation of alkenes, or atom transfer radical addition (ATRA) reactions. nih.gov These methods avoid the use of stoichiometric organometallic reagents and high temperatures associated with traditional cross-coupling methods.

Similarly, electrochemistry offers a reagent-free method for the reduction of the C-Br bond to generate the corresponding radical. Electrochemically mediated photoredox catalysis (e-PRC) could be employed to perform reductive dimerizations or cross-couplings, where the electrochemical step regenerates the active photocatalyst, creating a highly efficient catalytic cycle. nih.gov

Table 2: Emerging C-Br Bond Functionalization Methods

Method Activating Agent Key Intermediate Potential Products
Photoredox Catalysis Visible Light / Photocatalyst Alkyl Radical C-C coupled products, C-heteroatom products
Electrochemistry Electric Current Alkyl Radical Dimerized products, reductively coupled products

| e-PRC | Light & Electricity | Alkyl Radical | Reductively coupled products |

Applications in Supramolecular Chemistry and Materials Science

The structure of this compound, featuring a hydrogen-bond donor (N-H), a hydrogen-bond acceptor (C=O), and a reactive handle (C-Br), makes it an intriguing candidate for applications in supramolecular chemistry and materials science.

In supramolecular chemistry, the carbamate (B1207046) moiety can participate in predictable hydrogen-bonding interactions to form well-ordered assemblies like chains, sheets, or more complex networks. researchgate.net After substitution of the bromide, the resulting functionalized molecule could be designed to self-assemble into supramolecular polymers or gels. The Boc-protecting group also influences solubility and conformational preferences, which are key parameters in controlling self-assembly processes.

In materials science, this compound could serve as a precursor to functional monomers. For example, the bromide could be converted into a polymerizable group (e.g., a vinyl or acrylate (B77674) group). Subsequent removal of the Boc-protecting group would unmask a primary amine, providing a site for post-polymerization modification. This strategy could be used to create functional polymers for coatings, drug delivery systems, or other advanced materials. The use of related carbamate derivatives in the synthesis of organic electronic materials suggests potential pathways for developing novel conductive polymers or small molecules for organic photovoltaics. mdpi.com

Advanced Mechanistic Probing for Elucidating Reaction Pathways

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future research will undoubtedly involve advanced mechanistic probing to elucidate the pathways of reactions involving this compound.

Techniques such as in-situ spectroscopy (NMR, IR), kinetic analysis, and computational modeling (Density Functional Theory - DFT) will be essential. For instance, in the context of photoredox catalysis, time-resolved luminescence spectroscopy could be used to study the quenching of the excited-state photocatalyst by the carbamate substrate and determine the rate of single-electron transfer. nih.gov

Understanding the role of the Boc-protecting group in influencing reaction outcomes is another key area. The bulky tert-butyl group can exert significant steric control, directing the approach of reagents. researchgate.net Mechanistic studies could reveal subtle conformational effects or non-covalent interactions that dictate the regioselectivity and stereoselectivity of its transformations. For complex, multi-step reactions, identifying transient intermediates and understanding their stability and reactivity will be critical for rational reaction design. researchgate.net

Q & A

Basic Question

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to prevent inhalation .
  • Spill management : Absorb spills with vermiculite, dispose as halogenated waste .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Consideration
For large-scale reactions (>10 g), implement engineering controls (e.g., closed-system reactors) and monitor airborne bromine levels via real-time gas detectors .

How is this compound utilized in pharmaceutical intermediate synthesis?

Basic Question
The compound serves as a key intermediate in:

  • Peptide mimetics : The Boc group protects amines during solid-phase synthesis .
  • Kinase inhibitors : Bromine facilitates Suzuki couplings to introduce aryl/heteroaryl groups .

Advanced Research Consideration
In flow chemistry, continuous processing with immobilized catalysts (e.g., Pd/C) enhances yield in cross-coupling reactions while reducing bromine waste .

What challenges arise in crystallographic studies of this compound, and how are they addressed?

Advanced Research Question

  • Crystal growth : Bromine’s heavy atom effect can quench X-ray diffraction signals. Use high-intensity synchrotron sources or co-crystallization with smaller molecules .
  • Disorder modeling : SHELXL refinement tools handle tert-butyl group disorder by partitioning occupancy .

How can researchers mitigate hazardous byproducts during the synthesis of this compound?

Advanced Research Question

  • Byproduct identification : GC-MS or HPLC tracks brominated impurities (e.g., 1,2-dibromopropane).
  • Green chemistry : Replace bromine sources with less toxic alternatives (e.g., NBS in micellar media) .
  • Waste treatment : Neutralize brominated waste with NaHCO₃ before disposal .

What analytical strategies validate enantiomeric purity in chiral derivatives of this compound?

Advanced Research Question

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane/IPA mobile phase .
  • Optical rotation : Compare [α]ᴅ values against literature standards .
  • Vibrational circular dichroism (VCD) : Confirms absolute configuration .

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Tert-butyl (1-bromopropan-2-yl)carbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.